n-Methyl-3-(thiophen-3-yl)propan-1-amine

Catalog No.
S14150979
CAS No.
M.F
C8H13NS
M. Wt
155.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Methyl-3-(thiophen-3-yl)propan-1-amine

Product Name

n-Methyl-3-(thiophen-3-yl)propan-1-amine

IUPAC Name

N-methyl-3-thiophen-3-ylpropan-1-amine

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

InChI

InChI=1S/C8H13NS/c1-9-5-2-3-8-4-6-10-7-8/h4,6-7,9H,2-3,5H2,1H3

InChI Key

OFJOHFBUXUAGHT-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CSC=C1

N-Methyl-3-(thiophen-3-yl)propan-1-amine, with the chemical formula C6H9NSC_6H_9NS and CAS Number 210552-07-1, is a compound characterized by the presence of a thiophene ring, which contributes to its unique properties. The molecule consists of a propanamine backbone with a methyl group attached to the nitrogen atom and a thiophene substituent at the third carbon position. This structure is significant as it influences both the chemical reactivity and biological activity of the compound.

The molecular weight of N-Methyl-3-(thiophen-3-yl)propan-1-amine is approximately 127.21 g/mol. It has a moderate log P value, indicating its potential for good membrane permeability, which is crucial for biological interactions. The compound is predicted to have high gastrointestinal absorption and is classified as a blood-brain barrier permeant, making it relevant in pharmacological contexts .

Typical of amines and thiophenes. These include:

  • Substitution Reactions: The nitrogen atom can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Oxidation Reactions: The thiophene moiety can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Reductive Amination: This process can be utilized to synthesize derivatives by reacting with aldehydes or ketones in the presence of reducing agents.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and material science

N-Methyl-3-(thiophen-3-yl)propan-1-amine exhibits notable biological activities, primarily due to its structural similarity to other pharmacologically active compounds. It has been studied for its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to duloxetine, which may suggest antidepressant properties. In animal studies, it has shown linear pharmacokinetics without significant alterations in blood pressure or heart rate, indicating a favorable safety profile .

Additionally, the compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology, potentially allowing it to influence central nervous system functions .

The synthesis of N-Methyl-3-(thiophen-3-yl)propan-1-amine typically involves several key steps:

  • Preparation of Thiophene Derivative: Starting from commercially available thiophene derivatives, one can introduce functional groups through electrophilic aromatic substitution.
  • Alkylation Reaction: The thiophene derivative can then undergo alkylation with an appropriate alkyl halide in the presence of a base to form the desired propanamine structure.
  • Methylation: Finally, methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

This multi-step synthesis allows for the production of various derivatives by altering starting materials or reaction conditions .

N-Methyl-3-(thiophen-3-yl)propan-1-amine finds applications primarily in pharmaceutical research as a potential therapeutic agent due to its antidepressant-like properties. Its ability to inhibit serotonin and norepinephrine reuptake positions it as a candidate for treating mood disorders.

Moreover, due to its unique structural features, it may serve as a building block for synthesizing more complex molecules in drug discovery programs . Additionally, its properties may be exploited in materials science for developing organic electronics or sensors due to the conductive nature of thiophene derivatives .

Studies on N-Methyl-3-(thiophen-3-yl)propan-1-amine have focused on its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its role as an SNRI suggests that it may modulate synaptic transmission by inhibiting reuptake mechanisms, thus increasing neurotransmitter availability in synaptic clefts.

Additionally, research has indicated that this compound does not significantly affect cytochrome P450 enzymes responsible for drug metabolism, suggesting lower potential for drug-drug interactions compared to other compounds within its class .

N-Methyl-3-(thiophen-3-yl)propan-1-amine shares structural similarities with several other compounds that also contain thiophene rings or amine functionalities. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Thiophen-3-ylmethanamine hydrochloride115132-84-80.85
2-(Thiophen-3-yl)ethanamine hydrochloride34843-84-00.70
N,N-Diethylthiophene-3-carboxamide73540-75-70.66
(S)-N-methyl-N-(naphthalenyloxy)-propanamine959392-22-4Unique

Uniqueness

N-Methyl-3-(thiophen-3-yl)propan-1-amines' uniqueness lies in its specific combination of functional groups that enhance its pharmacological profile while maintaining favorable physical properties such as solubility and permeability. This makes it particularly interesting for further research in therapeutic applications compared to similar compounds that may lack these attributes .

The incorporation of thiophene moieties into amine-based pharmacophores represents a pivotal advancement in central nervous system (CNS) drug development. Early psychoactive compounds like duloxetine (a dual serotonin-norepinephrine reuptake inhibitor) demonstrated the therapeutic potential of thiophene-containing structures, with its molecular framework featuring a naphthalenyloxy-thiophene propanamine core. n-Methyl-3-(thiophen-3-yl)propan-1-amine shares structural homology with these agents while exhibiting distinct substitution patterns that influence receptor interaction profiles.

Thiophene's electronic and steric properties – arising from its aromatic sulfur heterocycle – enhance molecular interactions with monoamine transporters compared to purely phenyl-based analogs. This is evidenced by the development of ammoxetine, a thiophene-2-yl derivative showing potent serotonin-norepinephrine reuptake inhibition (SNRI) activity. The positional isomerism between ammoxetine's thiophen-2-yl group and the thiophen-3-yl substitution in n-methyl-3-(thiophen-3-yl)propan-1-amine creates distinct electronic distributions, impacting transporter binding affinities.

Evolution of Thiophene-Amine Hybrid Architectures

The progression from simple arylalkylamines to thiophene-integrated designs is documented through several key developments:

  • First-generation structures: Phenethylamine derivatives with phenyl rings (e.g., amphetamine) established the basic amine-aryl pharmacophore.
  • Heterocyclic integration: Replacement of phenyl with thiophene in compounds like duloxetine improved target selectivity and metabolic stability.
  • Positional isomer studies: Systematic evaluation of thiophene substitution patterns (2- vs. 3-position) revealed profound effects on monoamine transporter inhibition profiles.

Comparative analysis of thiophene-containing amines (Table 1) highlights n-methyl-3-(thiophen-3-yl)propan-1-amine's structural distinctiveness:

Table 1: Structural comparison of thiophene-containing monoamine modulators

CompoundThiophene PositionAmine SubstituentMolecular Target
Duloxetine3-ylN-methylSERT, NET
Ammoxetine2-ylN-methylSERT, NET
n-Methyl-3-(thiophen-3-yl)propan-1-amine3-ylN-methylUnder investigation

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.07687059 g/mol

Monoisotopic Mass

155.07687059 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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